molecular formula C19H18Cl2F2N4O2 B10994920 C19H18Cl2F2N4O2

C19H18Cl2F2N4O2

Cat. No.: B10994920
M. Wt: 443.3 g/mol
InChI Key: AMPPKJGZWRXCSK-UHFFFAOYSA-N
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Description

The compound with the molecular formula C19H18Cl2F2N4O2 is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H18Cl2F2N4O2 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.

    Introduction of Functional Groups: Chlorine and fluorine atoms are introduced via halogenation reactions, often using reagents like chlorine gas or fluorine-containing compounds under controlled conditions.

    Addition of Nitrogen and Oxygen Groups: Nitrogen and oxygen-containing groups are added through nitration and oxidation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Preparation: High-purity starting materials are prepared and purified.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and minimize by-products.

    Purification: The final product is purified using techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

C19H18Cl2F2N4O2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C19H18Cl2F2N4O2: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C19H18Cl2F2N4O2 exerts its effects involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

C19H18Cl2F2N4O2: can be compared with other similar compounds, such as:

    C18H17Cl2F2N3O2: Similar structure but with one less nitrogen atom.

    C19H18Cl2F2N4O3: Similar structure but with an additional oxygen atom.

    C20H19Cl2F2N4O2: Similar structure but with an additional carbon atom.

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C19H18Cl2F2N4O2

Molecular Weight

443.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-[2-(2,6-difluoroanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H18Cl2F2N4O2/c20-13-5-4-12(10-14(13)21)26-6-8-27(9-7-26)19(29)24-11-17(28)25-18-15(22)2-1-3-16(18)23/h1-5,10H,6-9,11H2,(H,24,29)(H,25,28)

InChI Key

AMPPKJGZWRXCSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)NC3=C(C=CC=C3F)F

Origin of Product

United States

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